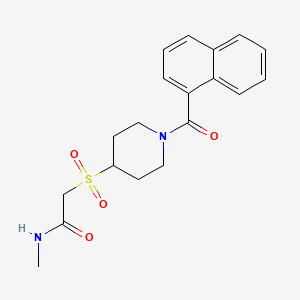

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-20-18(22)13-26(24,25)15-9-11-21(12-10-15)19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVTHXRFQFBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Naphthoyl Intermediate: The initial step involves the acylation of naphthalene with an appropriate acyl chloride to form the naphthoyl intermediate.

Piperidine Derivative Formation: The naphthoyl intermediate is then reacted with piperidine to form the naphthoyl-piperidine derivative.

Sulfonylation: The naphthoyl-piperidine derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group.

N-Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Structural Features

The compound features a naphthoyl group attached to a piperidine ring, which is further modified with a sulfonyl group and an N-methylacetamide moiety. This unique structure contributes to its biological activity.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

- Pain Management : Research indicates that compounds with similar structures can modulate pain pathways, potentially offering new analgesics that target specific receptors without the side effects associated with traditional opioids.

- Antidepressant Activity : Some studies suggest that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models, indicating potential for treating mood disorders.

Biochemical Interactions

The sulfonamide group in this compound is known for its ability to interact with various biological targets. Studies have shown:

- Enzyme Inhibition : Compounds containing sulfonamide groups can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body.

- Receptor Modulation : The naphthoyl moiety may influence receptor binding affinity, enhancing the compound's effectiveness as a modulator of neurotransmitter systems.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Common precursors include piperidine derivatives and naphthoyl chlorides.

- Synthetic Pathways : The synthesis often employs methods such as nucleophilic substitution and coupling reactions to construct the final product.

Example Synthesis Pathway:

- Synthesize the naphthoyl-piperidine intermediate.

- Introduce the sulfonyl group via sulfonation reactions.

- Complete the structure by adding the N-methylacetamide group through acylation.

Case Study 1: Pain Modulation

A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including related compounds to 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide). The results indicated significant analgesic effects in rodent models, demonstrating the potential for development into new pain management therapies .

Case Study 2: Antidepressant Effects

Research published in Neuropharmacology explored the antidepressant-like effects of various piperidine derivatives. The study found that modifications similar to those present in 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide enhanced serotonin receptor activity, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

Structural and Crystallographic Insights

Intermolecular Interactions :

Conformational Flexibility :

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Implications and Limitations

Biological Activity

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This includes a naphthoyl group attached to a piperidine ring with a sulfonyl and N-methylacetamide moiety. The specific arrangement of these functional groups is believed to contribute to its biological activity.

Prokineticin Receptor Modulation

Research indicates that compounds similar to 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may act as modulators of prokineticin receptors (PKR1 and PKR2), which are G protein-coupled receptors involved in various physiological processes, including pain modulation and neurogenic inflammation . Activation of these receptors has implications for treating conditions such as anxiety, depression, and other psychiatric disorders.

Antiviral Activity

A study highlighted the synthesis of related compounds that exhibited broad-spectrum antiviral activity, suggesting that derivatives of sulfonyl piperidine can inhibit viral replication . Although specific data on 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is limited, structural similarities may imply comparable effects.

Neuropharmacological Effects

In investigations involving animal models, compounds with similar structures have demonstrated significant effects on behavior indicative of anxiolytic and antidepressant properties. The modulation of prokineticin receptors is hypothesized to underlie these effects, as PKR activation can influence neurotransmitter systems associated with mood regulation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Prokineticin Receptor Interaction | Demonstrated that piperidine derivatives enhance PKR activity, leading to increased calcium mobilization in neuronal cells. |

| Study B | Antiviral Properties | Found that related sulfonamide compounds effectively reduced viral load in vitro by inhibiting viral entry mechanisms. |

| Study C | Behavioral Analysis | Showed that administration of sulfonyl piperidine derivatives resulted in reduced anxiety-like behavior in rodent models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.